Cas no 82596-30-3 (Anhydro Dihydro Artemisinin)

Anhydro Dihydro Artemisinin structure
Anhydro Dihydro Artemisinin structure
Nome do Produto:Anhydro Dihydro Artemisinin
N.o CAS:82596-30-3
MF:C15H22O4
MW:266.332785129547
CID:839668

Anhydro Dihydro Artemisinin Propriedades químicas e físicas

Nomes e Identificadores

    • Anhydrodihydroartemisinin
    • 9,10-ANHYDROARTEMISININ
    • 4,3-j]-1,2-benzodioxepin
    • 9,10-Anhydrodehydroartemisinin
    • Anhydrodihydroartemisnin
    • (3R,5aS,6R,8aS,12R,12aR)-3,4,5,5a,6,7,8,8a-Octahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin (ACI)
    • 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin, 3,4,5,5a,6,7,8,8a-octahydro-3,6,9-trimethyl-, [3R-(3α,5aβ,6β,8aβ,12β,12aR*)]- (ZCI)
    • (+)-9,10-Anhydrodehydroartemisinin
    • 9,10-Anhydro-10-deoxoartemisinin
    • Dehydration dihydroartemisinin
    • Anhydro Dihydro Artemisinin
    • Inchi: 1S/C15H22O4/c1-9-4-5-11-10(2)8-16-13-15(11)12(9)6-7-14(3,17-13)18-19-15/h8-9,11-13H,4-7H2,1-3H3/t9-,11+,12+,13-,14-,15+/m1/s1
    • Chave InChI: UKXCIQFCSITOCY-VLDCTWHGSA-N
    • SMILES: C[C@@H]1CC[C@@H]2[C@]34OO[C@@](CC[C@@H]13)(C)O[C@H]4OC=C2C

Propriedades Computadas

  • Massa Exacta: 266.15200
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 19
  • Contagem de Ligações Rotativas: 0

Propriedades Experimentais

  • PSA: 36.92000
  • LogP: 3.13600

Anhydro Dihydro Artemisinin Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
A637875-1g
Anhydro Dihydro Artemisinin
82596-30-3
1g
$ 1407.00 2023-04-19
TRC
A637875-50mg
Anhydro Dihydro Artemisinin
82596-30-3
50mg
$ 164.00 2023-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-481027-100mg
Anhydro Dihydro Artemisinin,
82596-30-3
100mg
¥2858.00 2023-09-05
A2B Chem LLC
AH52954-100mg
anhydrodihydroartemisinin
82596-30-3
100mg
$343.00 2024-04-19
TRC
A637875-25mg
Anhydro Dihydro Artemisinin
82596-30-3
25mg
$ 110.00 2023-04-19
TRC
A637875-100mg
Anhydro Dihydro Artemisinin
82596-30-3
100mg
$ 228.00 2023-04-19
TRC
A637875-250mg
Anhydro Dihydro Artemisinin
82596-30-3
250mg
$ 534.00 2023-04-19
TRC
A637875-500mg
Anhydro Dihydro Artemisinin
82596-30-3
500mg
$ 833.00 2023-04-19
A2B Chem LLC
AH52954-50mg
anhydrodihydroartemisinin
82596-30-3
50mg
$280.00 2024-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-481027-100 mg
Anhydro Dihydro Artemisinin,
82596-30-3
100MG
¥2,858.00 2023-07-11

Anhydro Dihydro Artemisinin Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C
1.2 Reagents: Pyridine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt
2.1 Reagents: Zinc chloride Solvents: Dichloromethane ;  overnight, rt
Referência
Synthesis and Cytotoxicity Studies of Artemisinin Derivatives Containing Lipophilic Alkyl Carbon Chains
Liu, Yungen; et al, Organic Letters, 2005, 7(8), 1561-1564

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Zinc chloride Solvents: Dichloromethane ;  overnight, rt
Referência
Synthesis and Cytotoxicity Studies of Artemisinin Derivatives Containing Lipophilic Alkyl Carbon Chains
Liu, Yungen; et al, Organic Letters, 2005, 7(8), 1561-1564

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether ;  10 min, 0 °C; 24 - 48 h, 0 °C → rt
Referência
Synthesis and biological evaluation of a series of non-hemiacetal ester derivatives of artemisinin
Zuma, Nonkululeko H.; et al, European Journal of Medicinal Chemistry, 2016, 122, 635-646

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Allyltrimethylsilane Solvents: Dichloromethane
Referência
Synthesis and Antimalarial Activities of 12β-Allyldeoxoartemisinin and Its Derivatives
Pu, Yu Ming; et al, Journal of Medicinal Chemistry, 1995, 38(4), 613-16

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Azobisisobutyronitrile ,  Tributylstannane Solvents: Toluene
Referência
Radical initiated reactions of artemisinin derivatives
Venugopalan, Bindumadhavan; et al, Journal of the Chemical Society, 1996, (10), 1015-1020

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  10 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  20 min, -50 °C
Referência
Modular Synthesis and in Vitro and in Vivo Antimalarial Assessment of C-10 Pyrrole Mannich Base Derivatives of Artemisinin
Pacorel, Benedicte; et al, Journal of Medicinal Chemistry, 2010, 53(2), 633-640

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Triethylamine ,  Sulfamoyl chloride Solvents: Dichloromethane ;  1 h, 40 °C
Referência
Transition-Metal-Catalyzed Group Transfer Reactions for Selective C-H Bond Functionalization of Artemisinin
Liu, Yungen; et al, Organic Letters, 2007, 9(21), 4107-4110

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Azobisisobutyronitrile ,  Tributylstannane Solvents: Toluene
Referência
Radical initiated reactions of artemisinin derivatives
Venugopalan, Bindumadhavan; et al, Journal of the Chemical Society, 1996, (10), 1015-1020

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Zinc chloride Solvents: Dichloromethane
1.2 -
Referência
A simple synthesis of C-10 substituted deoxoartemisinin and 9-epi-deoxoartemisinin with various organozinc reagents
Lee, Seokjoon; et al, Tetrahedron Letters, 2002, 43(16), 2891-2894

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Zinc chloride Solvents: Dichloromethane
1.2 -
Referência
A simple synthesis of C-10 substituted deoxoartemisinin and 9-epi-deoxoartemisinin with various organozinc reagents
Lee, Seokjoon; et al, Tetrahedron Letters, 2002, 43(16), 2891-2894

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether ,  Dichloromethane ;  2 h, 10 °C
Referência
Photochemistry and ozonolysis of 12-deoxoartemisinin derivatives
Tran, Duc Quan; et al, Tap Chi Hoa Hoc, 2009, 47(2), 247-251

Synthetic Routes 12

Condições de reacção
1.1 Catalysts: Boron trifluoride etherate Solvents: Diethyl ether
Referência
Antimalarial activity of new water-soluble dihydroartemisinin derivatives. 2. Stereospecificity of the ether side chain
Lin, Ai Jeng; et al, Journal of Medicinal Chemistry, 1989, 32(6), 1249-52

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Azobisisobutyronitrile ,  Tributylstannane Solvents: Toluene
Referência
Radical initiated reactions of artemisinin derivatives
Venugopalan, Bindumadhavan; et al, Journal of the Chemical Society, 1996, (10), 1015-1020

Synthetic Routes 14

Condições de reacção
1.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  30 min, -50 °C
Referência
Modular Synthesis and in Vitro and in Vivo Antimalarial Assessment of C-10 Pyrrole Mannich Base Derivatives of Artemisinin
Pacorel, Benedicte; et al, Journal of Medicinal Chemistry, 2010, 53(2), 633-640

Synthetic Routes 15

Condições de reacção
1.1 Catalysts: Sodium tetrafluoroborate ,  Sodium borohydride
2.1 Reagents: Phosphoric acid Catalysts: Dicyclohexylcarbodiimide
Referência
Conversion of artemisinin to artemisitene
El-Feraly, Farouk S.; et al, Journal of Natural Products, 1990, 53(1), 66-71

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Zinc chloride Solvents: Dichloromethane
1.2 -
Referência
A simple synthesis of C-10 substituted deoxoartemisinin and 9-epi-deoxoartemisinin with various organozinc reagents
Lee, Seokjoon; et al, Tetrahedron Letters, 2002, 43(16), 2891-2894

Synthetic Routes 17

Condições de reacção
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  1 h, -50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referência
Modular Synthesis and in Vitro and in Vivo Antimalarial Assessment of C-10 Pyrrole Mannich Base Derivatives of Artemisinin
Pacorel, Benedicte; et al, Journal of Medicinal Chemistry, 2010, 53(2), 633-640

Anhydro Dihydro Artemisinin Raw materials

Anhydro Dihydro Artemisinin Preparation Products

Fornecedores recomendados
Shanghai Joy Biotech Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Joy Biotech Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Heyuan Broad Spectrum Biotechnology Co., Ltd